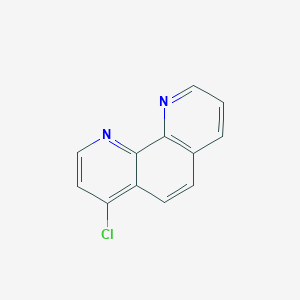

4-Chloro-1,10-phenanthroline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1,10-phenanthroline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClN2/c13-10-5-7-15-12-9(10)4-3-8-2-1-6-14-11(8)12/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAEVILLEIGDCDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=NC=CC(=C3C=C2)Cl)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50600993 | |

| Record name | 4-Chloro-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50600993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1891-14-1 | |

| Record name | 4-Chloro-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50600993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Chloro-1,10-phenanthroline: Properties, Synthesis, and Applications

Executive Summary: 4-Chloro-1,10-phenanthroline is a pivotal heterocyclic compound, distinguished by the versatile 1,10-phenanthroline scaffold and a strategically positioned chlorine atom. This chlorine atom acts as a reactive handle, making the molecule an essential building block for the synthesis of a wide array of functionalized phenanthroline derivatives. Its ability to act as a bidentate chelating ligand, coupled with the electron-withdrawing nature of the chloro group, allows for the fine-tuning of the electronic properties of metal complexes. This guide offers a comprehensive overview of its chemical and physical properties, established synthesis and purification protocols, key applications in organic synthesis and coordination chemistry, and crucial safety information for laboratory professionals.

Physicochemical and Spectroscopic Properties

This compound is a solid, typically appearing as a light yellow or off-white powder at room temperature.[1] The core physicochemical data are essential for its application in experimental design, influencing choices of solvents, reaction temperatures, and purification methods.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1891-14-1 | [2][3] |

| Molecular Formula | C₁₂H₇ClN₂ | [2] |

| Molecular Weight | 214.65 g/mol | [2][3] |

| Appearance | Solid | [3][4] |

| Melting Point | 180-230 °C | [2] |

| Boiling Point (Predicted) | 380.5 ± 22.0 °C at 760 mmHg | [2] |

| pKa (Predicted) | 4.11 ± 0.10 | [2] |

| Density (Predicted) | 1.375 ± 0.06 g/cm³ | [2] |

Solubility: While specific quantitative data is sparse, this compound is generally soluble in various organic solvents such as ethanol and acetone.[1] Its solubility behavior is crucial for its use in synthesis and for purification processes like recrystallization.

Chemical Reactivity and Mechanistic Insights

The chemical behavior of this compound is dominated by two key features: its nature as a chelating ligand and the reactivity of its carbon-chlorine bond.

2.1. Coordination Chemistry: Like its parent molecule, 1,10-phenanthroline, the two nitrogen atoms are positioned to form strong, stable five-membered rings with a variety of metal ions.[1] This chelating ability is fundamental to its application in forming metal complexes for catalysis and materials science. The presence of the electron-withdrawing chlorine atom at the 4-position modulates the electron density of the aromatic system, influencing the stability and redox properties of the resulting metal complexes.

2.2. Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 4-position is the molecule's primary reactive site for synthetic modification. It serves as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide range of functional groups (e.g., amines, thiols, alkoxides), making it an invaluable precursor for designing complex, functionalized phenanthroline ligands.[5][6]

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr) on this compound.

Synthesis and Purification Protocols

The synthesis of this compound is typically achieved from 1,10-phenanthroline through an N-oxidation followed by chlorination. This well-established route provides good yields of the desired product.

Caption: A typical synthetic workflow for this compound.

3.1. Detailed Synthesis Protocol (Illustrative):

-

Step 1: N-Oxidation: Dissolve 1,10-phenanthroline monohydrate in a suitable solvent like glacial acetic acid. Add an oxidizing agent (e.g., hydrogen peroxide) and heat the mixture. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Step 2: Chlorination: After the formation of the N-oxide is complete, the solvent is removed. The crude N-oxide is then treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) and heated under reflux. Causality Note: POCl₃ serves as both the chlorinating agent and a dehydrating solvent in this step.

-

Step 3: Work-up and Isolation: After cooling, the reaction mixture is carefully poured onto crushed ice to quench the excess POCl₃. The solution is then neutralized with a base (e.g., ammonium hydroxide) to precipitate the crude product. The solid is collected by filtration, washed with water, and dried.

3.2. Purification Protocol: The crude this compound can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, or by column chromatography on silica gel.[7] The purity of the final product should be validated by analytical techniques like ¹H NMR spectroscopy and melting point analysis.

Key Applications in Research and Development

The unique structural and electronic properties of this compound make it a valuable tool in several scientific domains.

4.1. Precursor for Advanced Ligand Design: The primary application is its role as a synthetic intermediate. The reactive chlorine atom allows for the facile introduction of other functional groups via cross-coupling reactions (e.g., Suzuki, Heck) or nucleophilic substitution.[6] This enables the synthesis of tailored ligands with specific steric and electronic properties for applications in:

-

Homogeneous Catalysis: Modifying the phenanthroline scaffold can tune the activity and selectivity of metal catalysts for various organic transformations.[8]

-

Materials Science: Functionalized phenanthrolines are used to create photoactive and luminescent materials, including components for organic light-emitting diodes (OLEDs).[5]

4.2. Drug Development and Bioinorganic Chemistry: The 1,10-phenanthroline core is a known pharmacophore present in molecules with biological activity, including anticancer and antibacterial properties.[1] this compound serves as a starting point for creating new derivatives for screening as potential drug candidates.[5] Metal complexes of these derived ligands are also studied as artificial nucleases for DNA footprinting and as potential therapeutic agents.[9]

Experimental Protocol: Synthesis of a Substituted Phenanthroline via SNAr

-

Objective: To replace the chloro group with an amine to demonstrate the utility of this compound as a building block.

-

Step 1: Reaction Setup: In a round-bottom flask, combine this compound (1 equivalent), the desired amine (e.g., aniline, 1.2 equivalents), and a suitable base (e.g., K₂CO₃, 2 equivalents) in a high-boiling polar aprotic solvent like N,N-Dimethylformamide (DMF).

-

Step 2: Reaction Execution: Heat the mixture under an inert atmosphere (e.g., Nitrogen or Argon) at 100-120 °C. Monitor the reaction's progress using TLC.

-

Step 3: Isolation: Upon completion, cool the reaction mixture and pour it into water to precipitate the product.

-

Step 4: Purification & Validation: Collect the solid by filtration and purify it via column chromatography or recrystallization. Confirm the structure of the resulting 4-amino-substituted phenanthroline derivative using NMR and mass spectrometry.

Safety, Handling, and Storage

This compound is classified as a hazardous substance and must be handled with appropriate precautions.

-

Hazard Identification: It is toxic if swallowed, in contact with skin, or if inhaled.[3][4] The GHS signal word is "Danger" with the pictogram GHS06 (skull and crossbones).[3][4]

-

Handling: Use in a well-ventilated area, preferably a fume hood.[10] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[11] Avoid generating dust.[10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10][11] It should be stored under an inert atmosphere at a recommended temperature of 2-8°C.[2][3] Keep away from oxidizing agents and sources of ignition.[10]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]

References

- Alfa Chemistry. This compound | CAS 1891-14-1. URL: https://www.alfa-chemistry.com/cas_1891-14-1.htm

- Sigma-Aldrich. This compound | 1891-14-1. URL: https://www.sigmaaldrich.com/product/ambeed/ambh97f05176

- Sigma-Aldrich. This compound | 1891-14-1. URL: https://www.sigmaaldrich.com/US/en/product/bld/bl3h160c52cd

- Sigma-Aldrich. This compound | 1891-14-1. URL: https://www.sigmaaldrich.com/US/en/product/chemscene/cs-0097097

- ChemicalBook. This compound | 1891-14-1. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8234563.htm

- NINGBO INNO PHARMCHEM CO.,LTD. Applications of 4,7-Dichloro-1,10-phenanthroline in Modern Chemistry. URL: https://www.inno-pharmchem.com/news/applications-of-4-7-dichloro-1-10-phenanthroline-in-modern-chemistry-1088165.html

- ChemicalBook. 1,10-Phenanthroline, 4-chloro-2-phenyl- | CAS 2135536-87-5. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB13548549.htm

- Valdez, C. A., et al. (1984). Long-chain alkyl-substituted 1,10-phenanthrolines as surfactant ligands for transition-metal ions. 1. Synthesis of 4- and 7-n-undecyl-substituted 1,10-phenanthrolines. Journal of Organic Chemistry, 49(1), 158-160. URL: https://pubs.acs.org/doi/abs/10.1021/jo00175a034

- Chem-Supply. Safety Data Sheet - 1,10-PHENANTHROLINE Monohydrate AR. URL: https://www.chemsupply.com.au/documents/PA180_AU.pdf

- Sigma-Aldrich. Safety Data Sheet - 1,10-Phenanthroline monohydrate. URL: https://www.sigmaaldrich.com/sds/sigma/p9375

- Fisher Scientific. Safety Data Sheet - 4-Methyl-1,10-phenanthroline. URL: https://www.fishersci.com/sds?productName=AC434310010

- Fisher Scientific. Safety Data Sheet - 5-Chloro-1,10-phenanthroline. URL: https://www.fishersci.com/sds?productName=31180

- ECHEMI. Buy this compound from JHECHEM CO LTD. URL: https://www.echemi.com/produce/pr2109081216-4-chloro-1-10-phenanthroline-jhechem-co-ltd.html

- Hillebrand, M., Ritter, U., & Täuscher, E. (2017). A Convenient Method for the Synthesis of 4,7-Dibromo and Chloro-hydroxy-1,10-Phenanthrolines. IOSR Journal of Applied Chemistry, 10(12), 08-10. URL: https://www.researchgate.net/publication/322301131_A_Convenient_Method_for_the_Synthesis_of_47-Dibromo_and_Chloro-hydroxy-110-Phenanthrolines

- Abebe, A., & Taddesse, A. M. (2019). Synthesis of organic salts from 1,10-phenanthroline for biological applications. Cogent Chemistry, 5(1), 1604533. URL: https://www.tandfonline.com/doi/full/10.1080/23312009.2019.1604533

- Sigma-Aldrich. Safety Data Sheet - o-Phenanthroline hydrate. URL: https://www.sigmaaldrich.com/deepweb/assets/as/product/sds/sial/p/9375/sds-sial-p9375-mk-msds-us-msds-us.pdf

- Granger, R. M., et al. Synthesis and Crystal Structure of Tetrachloro(1,10-phenanthroline)platinum(IV). URL: https://www.scispace.com/paper/synthesis-and-crystal-structure-of-tetrachloro-1-10-phenanthroline-platinum-iv--100000000062a7a40781498e0382436d

- ResearchGate. Improved synthesis of 2-chloro- and 2,9-dichloro-1,10-phenanthrolines. URL: https://www.researchgate.net/publication/222165088_Improved_synthesis_of_2-chloro-_and_29-dichloro-110-phenanthrolines

- NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Potential: The Synthesis and Applications of 4-Bromo-1,10-phenanthroline Derivatives. URL: https://www.inno-pharmchem.

- BOC Sciences. 1,10-phenanthroline: Chemical properties, applications, and future prospects. URL: https://www.bocsci.

- Sigma-Aldrich. 5-Chloro-1,10-phenanthroline 98%. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/301779

- Altman, R. A., & Buchwald, S. L. (2006). 4,7-Dimethoxy-1,10-phenanthroline: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles. Organic Letters, 8(13), 2779-2782. URL: https://pubs.acs.org/doi/10.1021/ol0608795

- Reddit. Some difficulties in phenanthroline nucleophilic aromatic substitution and chlorination. URL: https://www.reddit.com/r/OrganicChemistry/comments/kn330y/some_difficulties_in_phenanthroline_nucleophilic/

- Gracheva, E. V., et al. (2016). 4,7-Functionalization of Tetradentate Phenanthroline Ligands via Nucleophilic Substitution of Fluorine. The Journal of Organic Chemistry, 81(2), 585-597. URL: https://pubmed.ncbi.nlm.nih.gov/26691136/

- Labshake. This compound by BOC Sciences. URL: https://www.labshake.com/product/4-chloro-1-10-phenanthroline-1891-14-1-boc-sciences

Sources

- 1. 1,10-phenanthroline: Chemical properties, applications, and future prospects_Chemicalbook [chemicalbook.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. This compound | 1891-14-1 [sigmaaldrich.com]

- 4. This compound | 1891-14-1 [sigmaaldrich.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. scispace.com [scispace.com]

- 10. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 11. fishersci.com [fishersci.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

4-Chloro-1,10-phenanthroline (CAS: 1891-14-1): An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Advantage of the 4-Chloro Substituent

The 1,10-phenanthroline scaffold is a cornerstone in coordination chemistry and medicinal chemistry, prized for its rigid, planar structure and potent metal-chelating properties. The introduction of a chlorine atom at the 4-position transforms this well-established ligand into a versatile synthetic intermediate. This single substitution provides a reactive handle for a multitude of chemical transformations, most notably nucleophilic aromatic substitution, thereby unlocking a vast chemical space for the rational design of novel functional molecules. Understanding the synthesis, reactivity, and application of 4-Chloro-1,10-phenanthroline is therefore paramount for any scientific endeavor aiming to leverage the unique properties of the phenanthroline core.

Section 1: Core Compound Properties and Characterization

A foundational understanding of the physicochemical and spectral properties of this compound is essential for its effective use and quality control in a research setting.

Physicochemical Data

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1891-14-1 | [1] |

| Molecular Formula | C₁₂H₇ClN₂ | [1] |

| Molecular Weight | 214.65 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | ≥95% | [1] |

| Storage Temperature | 2-8°C, under inert atmosphere | [1] |

Spectral Data for Structural Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation and purity assessment of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum of 1,10-phenanthroline displays four pairs of equivalent protons.[2] Upon substitution with a chlorine atom at the 4-position, this symmetry is broken, leading to a more complex spectrum. The electronegative chlorine atom will induce downfield shifts for adjacent protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides further confirmation of the structure. The carbon atom directly bonded to the chlorine will exhibit a characteristic chemical shift, and the overall spectrum will reflect the reduced symmetry of the molecule compared to the parent 1,10-phenanthroline.[3][4]

Note: Specific chemical shifts can vary depending on the solvent used. It is recommended to acquire and interpret NMR spectra in a deuterated solvent suitable for the compound, such as CDCl₃ or DMSO-d₆.

Section 2: Synthesis of this compound: A Step-by-Step Protocol with Mechanistic Insights

The synthesis of this compound is a two-step process commencing from the readily available 1,10-phenanthroline. The key is the regioselective introduction of the chloro group, which is achieved through the formation of an N-oxide intermediate.

Synthetic Workflow

Caption: Synthetic pathway to this compound.

Detailed Experimental Protocol

Part A: Synthesis of 1,10-Phenanthroline-N-oxide

This procedure is adapted from established methods for the N-oxidation of phenanthroline derivatives.[5][6][7]

-

Materials: 1,10-phenanthroline, m-chloroperoxybenzoic acid (m-CPBA) or potassium peroxomonosulfate (PMS), dichloromethane (DCM) or water/sulfuric acid, sodium bicarbonate solution, sodium sulfate.

-

Procedure:

-

Dissolve 1,10-phenanthroline in a suitable solvent (e.g., DCM for m-CPBA, or acidic water for PMS).

-

Cool the solution in an ice bath.

-

Slowly add one equivalent of the oxidizing agent (m-CPBA or PMS). The use of acidic conditions with PMS can prevent di-N-oxidation.[5]

-

Allow the reaction to stir and warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, if using m-CPBA, quench the reaction with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., chloroform).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,10-phenanthroline-N-oxide. This product can often be used in the next step without further purification.

-

Causality: The N-oxidation step is critical as it deactivates the heterocyclic ring towards electrophilic attack and activates the positions ortho and para to the N-oxide for nucleophilic attack. This directing effect is key to the regioselective introduction of the chlorine atom in the subsequent step.

Part B: Chlorination of 1,10-Phenanthroline-N-oxide

This protocol is based on general procedures for the chlorination of N-oxides of nitrogen-containing heterocycles.

-

Materials: 1,10-Phenanthroline-N-oxide, phosphorus oxychloride (POCl₃), ice, sodium bicarbonate.

-

Procedure:

-

In a fume hood, carefully add the crude 1,10-phenanthroline-N-oxide to an excess of phosphorus oxychloride (POCl₃). POCl₃ can often be used as both the reagent and the solvent.

-

Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess POCl₃.

-

Neutralize the acidic solution by the slow addition of solid sodium bicarbonate until effervescence ceases.

-

The crude this compound will precipitate out of the solution.

-

Collect the solid by vacuum filtration and wash thoroughly with cold water.

-

Mechanistic Insight: The reaction with POCl₃ proceeds through the formation of a chlorophosphate intermediate at the N-oxide oxygen. This is followed by an intramolecular rearrangement and subsequent elimination to yield the chlorinated product and phosphoric acid.

Purification: Recrystallization

Purification of the crude product is crucial to obtain material of high purity suitable for further applications. Recrystallization is a common and effective method.[8][9][10]

-

Solvent Selection: The choice of solvent is critical. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature. Common solvent systems for phenanthroline derivatives include ethanol, methanol, or mixtures such as hexane/acetone or hexane/ethyl acetate.[8]

-

Procedure:

-

Dissolve the crude this compound in a minimal amount of a suitable hot solvent.

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Section 3: Applications in Research and Drug Development

The presence of the chloro-substituent makes this compound a valuable precursor for a wide range of functional molecules.

Ligand Synthesis for Catalysis

The chloro group at the 4-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a diverse array of functional groups. This enables the synthesis of tailored phenanthroline ligands with fine-tuned steric and electronic properties for use in catalysis.

Workflow for Ligand Diversification:

Caption: Synthetic utility of this compound in ligand design.

Intermediate in Medicinal Chemistry

The 1,10-phenanthroline core is a known pharmacophore with a range of biological activities. The ability to functionalize the 4-position allows for the synthesis of libraries of compounds for structure-activity relationship (SAR) studies in drug discovery programs. The introduction of various substituents can modulate properties such as solubility, bioavailability, and target-binding affinity.

Section 4: Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: Toxic if swallowed, in contact with skin, or if inhaled.[1]

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

Handling: Always handle in a well-ventilated fume hood. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[1]

Conclusion

This compound is a strategically important synthetic intermediate that provides a gateway to a vast array of functionalized phenanthroline derivatives. Its synthesis, while requiring careful execution, is based on well-established chemical principles. The reactive chloro-substituent is the key to its utility, enabling the rational design of novel ligands for catalysis and the development of new therapeutic agents. This guide has provided a comprehensive overview of its properties, synthesis, and applications, intended to empower researchers to fully leverage the potential of this versatile molecule.

References

- ResearchGate. (n.d.). 2D HETCOR 13 C spectrum versus 1 H NMR spectrum of 3,5,8- tribromo-1,10-phenanthroline 5.

- Papp, T., et al. (2018). Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides. Molecules, 23(10), 2649.

- ResearchGate. (n.d.). Synthesis of 1,10-phenanthroline-mono-N-oxides.

- University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Odesa I. I. Mechnykov National University Institutional Repository. (n.d.). Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides.

- University of Rochester, Department of Chemistry. (n.d.). Purification: How To - Tips and Tricks: Recrystallization.

- Hillebrand, M., Ritter, U., & Täuscher, E. (2019). A Convenient Method for the Synthesis of 4,7-Dibromo and Chloro-hydroxy-1,10-Phenanthrolines. IOSR Journal of Applied Chemistry, 12(12), 08-10.

- ResearchGate. (n.d.). 1 H-NMR spectrum of 1 (A) and 1,10-phenanthroline (B) in DMSO·d 6 . TMS was used as the standard.

- ResearchGate. (n.d.). Scheme 1 Synthesis of the 1,10-phenanthroline ligands.

- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.

- Longdom Publishing. (n.d.). Commentary on Crystallization Vital Role in the Purification of Organic Compounds.

- YouTube. (2013, March 27). Assigning a 1H NMR spectrum.

- Career Endeavour. (n.d.). nmr-spectroscopy.pdf.

- ResearchGate. (2020, December 31). Some difficulties in phenanthroline nucleophilic aromatic substitution and chlorination.

- Gabbutt, C. D., et al. (2022).

- Google Patents. (n.d.). US3389143A - Purification of 1, 10-phenanthrolines.

- American Chemical Society Publications. (n.d.). 4,7-Functionalization of Tetradentate Phenanthroline Ligands via Nucleophilic Substitution of Fluorine.

- ResearchGate. (n.d.). Nucleophilic Additions to Coordinated 1,10-Phenanthroline: Intramolecular, Intermolecular, Reversible and Irreversible.

- Acta Crystallographica Section E: Structure Reports Online. (n.d.). Low-temperature redetermination of aquachloridotriphenyltin(IV)–1,10-phenanthroline (1/1).

- SciSpace. (n.d.). Synthesis and Crystal Structure of Tetrachloro (1,10-phenanthroline) platinum (IV).

Sources

- 1. This compound | 1891-14-1 [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides [ouci.dntb.gov.ua]

- 8. Purification [chem.rochester.edu]

- 9. longdom.org [longdom.org]

- 10. US3389143A - Purification of 1, 10-phenanthrolines - Google Patents [patents.google.com]

Part 1: Core Physicochemical and Safety Profile

An In-depth Technical Guide to 4-Chloro-1,10-phenanthroline: Properties, Synthesis, and Applications for Advanced Research

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering an in-depth exploration of this compound. Moving beyond a simple data sheet, this document provides insights into the causality behind its applications, protocols for its use, and a foundational understanding of its strategic importance in modern chemistry. As a pivotal heterocyclic compound, its utility stems from the unique interplay between the classic chelating 1,10-phenanthroline scaffold and the reactive chloro-substituent, which opens avenues for novel molecular design.

This compound is a solid, polycyclic aromatic hydrocarbon derivative. The introduction of a chlorine atom onto the phenanthroline backbone significantly influences its electronic properties and provides a crucial reactive handle for synthetic transformations, making it a valuable intermediate.

Molecular and Physical Data

The fundamental properties of this compound are summarized below. This quantitative data is essential for stoichiometric calculations, experimental design, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Weight | 214.65 g/mol | [1][2][3][4] |

| Molecular Formula | C₁₂H₇ClN₂ | [1][2][3][5] |

| CAS Number | 1891-14-1 | [1][5][6] |

| Physical Form | Solid, off-white crystalline powder | |

| Melting Point | 180-230 °C | [1] |

| Boiling Point | 380.5 ± 22.0 °C at 760 mmHg | [1] |

| Density | 1.375 ± 0.06 g/cm³ | [1] |

| pKa | 4.11 ± 0.10 | [1] |

Spectroscopic Signature for Verification

Authenticating the identity and purity of this compound is paramount. While specific spectra are dependent on the acquisition conditions, the expected spectroscopic characteristics are as follows:

-

¹H NMR: The proton NMR spectrum will exhibit a complex pattern in the aromatic region (typically 7.5-9.5 ppm). The chloro-substitution will break the molecule's C₂ symmetry, resulting in seven distinct aromatic proton signals. The specific chemical shifts and coupling constants provide a definitive fingerprint of the substitution pattern.

-

¹³C NMR: The carbon NMR will show 12 distinct signals for the aromatic carbons, confirming the asymmetric nature of the molecule. The carbon atom directly bonded to the chlorine will experience a significant downfield shift.

-

FT-IR: The infrared spectrum will be characterized by C=C and C=N stretching vibrations typical of aromatic heterocyclic systems (approx. 1400-1650 cm⁻¹), C-H aromatic stretching (approx. 3000-3100 cm⁻¹), and a characteristic C-Cl stretching vibration (approx. 1000-1100 cm⁻¹).

-

UV-Vis: In a solvent like ethanol, the compound is expected to show multiple absorption bands characteristic of π→π* transitions within the conjugated phenanthroline system.

Safety, Handling, and Storage

Authoritative Grounding: Due to its toxicological profile, all handling of this compound must be conducted with appropriate personal protective equipment (PPE) and engineering controls.

-

Hazard Classification: The compound is classified under GHS06 (Skull and Crossbones) and is considered acutely toxic.

-

H301: Toxic if swallowed.

-

H311: Toxic in contact with skin.

-

H331: Toxic if inhaled.

-

-

Recommended Handling: Work should be performed in a certified chemical fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles. Avoid generating dust.

-

Storage Protocol: To ensure long-term stability and prevent degradation, the compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C).

Part 2: Synthesis and Strategic Derivatization

The true value of this compound lies in its role as a versatile synthetic intermediate. Understanding its synthesis and subsequent reactivity is key to leveraging it in research and development.

Proposed Synthetic Workflow

The synthesis of substituted phenanthrolines often relies on classic heterocyclic chemistry reactions like the Skraup or Doebner-von Miller synthesis. A plausible pathway to this compound involves the reaction of a chlorinated aminobenzene derivative with a suitable α,β-unsaturated carbonyl compound.

Caption: Conceptual workflow for the Skraup synthesis of this compound.

The Chloro-Substituent as a Gateway for Innovation

The chlorine atom at the 4-position is not merely a passive substituent; it is a reactive site that enables a wide array of subsequent chemical modifications. This functional handle is readily exploited in modern synthetic organic chemistry, particularly in transition-metal-catalyzed cross-coupling reactions.

Expertise & Experience: The choice of reaction (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) is dictated by the desired final product. For instance, a Suzuki coupling is the method of choice for introducing new aryl or vinyl groups, thereby extending the π-conjugated system for applications in materials science. A Buchwald-Hartwig amination is ideal for creating novel ligands or drug candidates with appended amine functionalities.

Caption: Key derivatization pathways for this compound via cross-coupling.

Part 3: Core Applications in Research and Drug Development

The unique properties of this compound make it a high-value compound in several advanced research areas.

Intermediate for Drug Discovery and Medicinal Chemistry

The 1,10-phenanthroline scaffold is a well-established pharmacophore present in molecules with demonstrated biological activities, including anti-cancer and antibacterial properties.[7][8] Chlorine-containing molecules are prevalent in FDA-approved drugs, often enhancing properties like metabolic stability or membrane permeability.[9] this compound serves as an ideal starting point for generating libraries of novel compounds for high-throughput screening. The reactive chlorine allows for systematic modification to explore structure-activity relationships (SAR).[10]

Building Block for Advanced Materials and Catalysis

In materials science, the rigid, planar structure of the phenanthroline core is desirable for applications in photoactive and luminescent materials, such as organic light-emitting diodes (OLEDs).[10] The ability to functionalize the 4-position allows for the fine-tuning of the material's electronic and photophysical properties. As a ligand, it can be used to synthesize novel metal complexes for catalysis, where the chloro-substituent can modulate the steric and electronic environment of the metal center, thereby influencing catalytic activity and selectivity.[10][11]

Part 4: Validated Analytical Methodologies

Trustworthiness in research requires robust and validated analytical methods. The protocols described here are designed to be self-validating systems for purity assessment and application-based analysis.

Protocol: Purity Assessment by HPLC

This protocol provides a standardized method for determining the purity of a this compound sample.

Objective: To quantify the purity of this compound using reverse-phase High-Performance Liquid Chromatography (HPLC) with UV detection.

Materials:

-

This compound sample

-

Acetonitrile (HPLC grade)

-

Deionized water (18 MΩ·cm)

-

Trifluoroacetic acid (TFA)

-

C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% TFA in deionized water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

-

Sample Preparation:

-

Accurately weigh ~1 mg of the this compound sample.

-

Dissolve in a 1:1 mixture of Mobile Phase A and B to a final concentration of 0.1 mg/mL in a 10 mL volumetric flask.

-

-

HPLC Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

-

Detection Wavelength: 270 nm (based on typical phenanthroline absorbance)

-

Gradient:

-

0-2 min: 20% B

-

2-15 min: Linear gradient from 20% to 80% B

-

15-17 min: Hold at 80% B

-

17-18 min: Return to 20% B

-

18-25 min: Re-equilibration at 20% B

-

-

-

Data Analysis:

-

Integrate the peak areas of all detected components.

-

Calculate the purity by dividing the peak area of the main component by the total peak area of all components and multiplying by 100%.

-

Self-Validation: The method's validity is confirmed by the sharpness and symmetry of the main peak, a stable baseline, and reproducible retention times across multiple injections.

Protocol: Spectrophotometric Determination of Ferrous Iron (Fe²⁺)

This protocol adapts the classic 1,10-phenanthroline method for iron determination, a staple of analytical chemistry, to demonstrate the chelating capability of the 4-chloro derivative.[12][13][14][15]

Causality: Like its parent compound, this compound acts as a bidentate chelating agent, forming a stable, colored complex with ferrous iron. The intensity of this color is directly proportional to the iron concentration, adhering to the Beer-Lambert Law, which is the basis for this quantitative analysis.

Caption: Experimental workflow for the spectrophotometric determination of iron using this compound.

Procedure:

-

Reagent Preparation:

-

Standard Iron Solution (10 mg/L): Prepare from a certified standard.

-

Hydroxylamine Hydrochloride (10% w/v): Dissolves 10 g in 100 mL of deionized water. This reduces any Fe³⁺ to Fe²⁺.[15]

-

This compound (0.1% w/v): Dissolve 0.1 g in 100 mL of ethanol.

-

Sodium Acetate Buffer (1 M): To adjust the pH to the optimal range for complex formation (pH 3-9).[14][15]

-

-

Calibration Curve:

-

Prepare a series of standards (e.g., 0, 0.5, 1.0, 2.0, 4.0 mg/L Fe) in 50 mL volumetric flasks.

-

To each flask, add 1 mL of hydroxylamine solution and 5 mL of the this compound solution.

-

Add 5 mL of sodium acetate buffer.

-

Dilute to the mark with deionized water, mix, and allow 15 minutes for full color development.

-

-

Sample Analysis:

-

Treat an appropriate aliquot of the unknown sample following the same procedure as the standards.

-

-

Measurement:

-

Using a spectrophotometer, measure the absorbance of each standard and the sample against the blank (0 mg/L standard) at the wavelength of maximum absorbance (λₘₐₓ, to be determined by scanning the spectrum of the complex, expected ~510-550 nm).

-

-

Quantification:

-

Plot a calibration curve of absorbance vs. iron concentration for the standards.

-

Determine the concentration of iron in the sample from its absorbance using the calibration curve.

-

Conclusion

This compound is far more than a simple chemical; it is a strategic tool for molecular innovation. Its molecular weight of 214.65 g/mol is but the first entry point into its rich and versatile chemistry. With a well-defined physicochemical profile, established safety protocols, and a highly reactive chlorine atom, it serves as a powerful intermediate for creating novel molecules with tailored properties. For professionals in drug discovery, materials science, and catalysis, a thorough understanding of this compound's potential is essential for driving future advancements and developing next-generation technologies.

References

- Chemsigma. This compound [1891-14-1].

- NINGBO INNO PHARMCHEM CO.,LTD. Applications of 4,7-Dichloro-1,10-phenanthroline in Modern Chemistry.

- ResearchGate. A Convenient Method for the Synthesis of 4,7-Dibromo and Chloro-hydroxy-1,10-Phenanthrolines.

- ResearchGate. The chemical structures of the 1,10-phenanthroline and phenanthroline-based intercalating ligands.

- PubMed. Spectrophotometric determination of iron in highly alkaline solution with 4-hydroxy-1,10-phenanthroline.

- Standard Methods. 3500-Fe B: Iron by Phenanthroline.

- ResearchGate. Improved synthesis of 2-chloro- and 2,9-dichloro-1,10-phenanthrolines.

- PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

- Google Patents. One-step synthesis method of symmetrical 1,10- phenanthroline derivative.

- University of Massachusetts. DETERMINATION OF IRON WITH 1,10 -PHENANTHROLINE: A SPECTROPHOTOMETRIC ANALYSIS.

- Royal Society of Chemistry. Recent advances in 1,10-phenanthroline ligands for chemosensing of cations and anions.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. echemi.com [echemi.com]

- 3. 1891-14-1 | MFCD11110703 | this compound [aaronchem.com]

- 4. Phenanthrolines | Fisher Scientific [fishersci.com]

- 5. This compound [1891-14-1] | Chemsigma [chemsigma.com]

- 6. This compound | 1891-14-1 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. 1,10-phenanthroline: Chemical properties, applications, and future prospects_Chemicalbook [chemicalbook.com]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. Recent advances in 1,10-phenanthroline ligands for chemosensing of cations and anions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. NEMI Method Summary - 3500-Fe B [nemi.gov]

- 13. chemetrics.com [chemetrics.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]

An In-Depth Technical Guide to 4-Chloro-1,10-phenanthroline: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Chloro-1,10-phenanthroline

1,10-Phenanthroline is a cornerstone ligand in coordination chemistry, renowned for its rigid, planar structure and potent chelating ability with a vast range of metal ions. The strategic introduction of a chloro-substituent at the 4-position transforms this well-known scaffold into a highly versatile building block, This compound . This modification serves two primary purposes: it electronically modulates the phenanthroline core, influencing the properties of its metal complexes, and more importantly, it installs a reactive handle for further functionalization. The chlorine atom acts as an effective leaving group in nucleophilic aromatic substitution reactions, opening a gateway to a diverse library of novel phenanthroline derivatives tailored for specific applications in catalysis, materials science, and medicinal chemistry. This guide provides a comprehensive overview of the structure, properties, and a detailed, field-proven synthesis protocol for this pivotal intermediate.

Section 1: Molecular Structure and Physicochemical Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its intrinsic properties. This compound is a solid at room temperature, possessing the characteristic rigid, tricyclic aromatic structure that provides thermal stability and predictable coordination geometry.

Chemical Structure

The structure consists of a 1,10-phenanthroline core with a chlorine atom substituted at the C4 position.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The key properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 1891-14-1 | [1][2] |

| Molecular Formula | C₁₂H₇ClN₂ | [1] |

| Molecular Weight | 214.65 g/mol | [1] |

| Appearance | Solid (typically off-white to yellow) | [3] |

| Melting Point | 180-230 °C (range) | [1] |

| Boiling Point | 380.5 ± 22.0 °C (predicted) | [1] |

| pKa | 4.11 ± 0.10 (predicted) | [1] |

| Storage | 2-8°C, under inert atmosphere | [2][3] |

Section 2: Synthesis Protocol – A Two-Step Approach

The synthesis of this compound is reliably achieved via a two-step process starting from the commercially available 1,10-phenanthroline. This method involves an initial N-oxidation followed by a deoxygenative chlorination. This pathway provides good regioselectivity for the 4-position.

Synthesis Workflow Overview

The overall transformation proceeds through a stable, isolable N-oxide intermediate, which activates the pyridine ring for subsequent nucleophilic attack by a chloride ion.

Caption: Two-step synthesis workflow for this compound.

Step 1: Synthesis of 1,10-Phenanthroline-1-N-oxide

Principle & Causality: The first step is the selective mono-oxidation of one of the nitrogen atoms on the phenanthroline ring. Using a green and potent oxidant like potassium peroxomonosulfate (PMS, Oxone) in a slightly acidic aqueous medium is highly effective.[4] The acidic condition (pH ≈ 2) is critical for selectivity; it protonates the phenanthroline, making the nitrogen atoms less susceptible to oxidation.[4] This slows the reaction but crucially prevents the formation of the di-N-oxide. Once one nitrogen is oxidized, the resulting N-oxide is protonated, and an intramolecular hydrogen bond forms, which deactivates the second nitrogen atom towards further oxidation.[5]

Experimental Protocol: (Adapted from Kegl, T. et al., 2018)[4]

-

Dissolution: Dissolve 1,10-phenanthroline (e.g., 150 mg, 0.76 mmol) in deionized water (30 mL). Add 2 M sulfuric acid dropwise (approx. 200 µL) until the solid is fully dissolved and the pH is below 2.

-

Oxidation: Add solid potassium peroxomonosulfate (PMS) (e.g., 277 mg, 0.78 mmol, ~1.1 equivalents) in one portion to the stirred solution.

-

Reaction: Heat the mixture to 60 °C and stir. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction may take several hours (2-24 h) for complete conversion.

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Neutralize the solution by slowly adding 2 M sodium hydroxide (NaOH) solution until the pH is approximately 9-10. This deprotonates the product, causing it to precipitate.

-

Isolation: Collect the resulting yellowish-brown solid by vacuum filtration. Wash the solid with a small amount of cold water and dry it under vacuum. An expected yield is typically high (e.g., 85-90%).

Validation: The identity and purity of the intermediate should be confirmed before proceeding.

| Compound | Technique | Expected Data | Source |

| 1,10-Phenanthroline-1-N-oxide | ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 9.19 (dd, 1H, H2), 8.62 (d, 1H, H9), 8.11 (dd, 1H, H4), 7.68-7.62 (m, 3H, H5, H6, H7), 7.55 (dd, 1H, H3), 7.35 (dd, 1H, H8). | [4] |

| ¹³C NMR (100.6 MHz, CDCl₃) | δ (ppm): 148.8, 141.4, 139.6, 137.1, 134.9, 132.2, 128.0, 127.9, 125.4, 123.8, 122.1, 121.8. | [4] | |

| ESI-MS | [M+H]⁺ = 197.0709 (calculated), 197.0712 (found). | [4] |

Step 2: Synthesis of this compound

Principle & Causality: This step is a deoxygenative chlorination reaction. Phosphorus oxychloride (POCl₃) is a powerful and commonly used reagent for converting heterocyclic N-oxides to chloro-derivatives.[6] The reaction mechanism involves the activation of the N-oxide oxygen by the electrophilic phosphorus atom of POCl₃. This is followed by a nucleophilic attack of a chloride ion at an electron-deficient position of the aromatic ring. For 1,10-phenanthroline-1-N-oxide, the C4 position (gamma to the N-oxide) is electronically activated and sterically accessible for this substitution, leading to the desired product. The reaction is typically performed using POCl₃ as both the reagent and the solvent under reflux conditions.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, place 1,10-phenanthroline-1-N-oxide (e.g., 100 mg, 0.51 mmol).

-

Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (e.g., 2 mL) to the flask under a fume hood.

-

Reaction: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours. The mixture will become a dark solution.

-

Quenching: After cooling to room temperature, very slowly and cautiously pour the reaction mixture onto crushed ice in a beaker. This step is highly exothermic and will generate HCl gas; perform in a well-ventilated fume hood.

-

Neutralization & Precipitation: Stir the aqueous mixture until all the ice has melted. Carefully neutralize the acidic solution with a base, such as concentrated ammonium hydroxide or solid sodium bicarbonate, until the pH is basic (pH > 8). The product will precipitate as a solid.

-

Isolation and Purification: Collect the crude solid by vacuum filtration. Wash thoroughly with water to remove inorganic salts. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure this compound.

Validation: The final product should be characterized to confirm its structure and purity.

| Compound | Technique | Expected Data |

| This compound | ¹H NMR (DMSO-d₆) | δ (ppm): 9.21 (dd, 1H), 9.05 (dd, 1H), 8.45 (dd, 1H), 8.01 (d, 1H), 7.91 (dd, 1H), 7.85 (d, 1H), 7.82 (dd, 1H). |

| ¹³C NMR | Note: Specific literature data for ¹³C NMR is sparse, but shifts would be consistent with the proposed chloro-substituted aromatic structure. | |

| HRMS (ESI-TOF) | [M+H]⁺: Calculated for C₁₂H₈ClN₂⁺: 215.0371, Found: (Value should be close to calculated). |

Section 3: Applications in Research and Development

The utility of this compound stems directly from its structure. The chloro-substituent makes it a valuable precursor for creating more complex molecules.

-

Ligand Design and Catalysis: The electron-withdrawing nature of the chlorine atom modifies the π-system of the phenanthroline ligand. This fine-tunes the electronic properties of its metal complexes, which is crucial for applications in catalysis and for developing luminescent materials and sensors.[4]

-

Precursor for Advanced Materials: The C-Cl bond at the 4-position is susceptible to nucleophilic aromatic substitution. This allows for the straightforward introduction of a wide array of functional groups (e.g., amines, thiols, alkoxides), enabling the synthesis of novel derivatives for organic electronics (like OLEDs), chemosensors, and supramolecular assemblies.[4]

-

Bioactive Molecules: As a functionalized phenanthroline, it serves as a scaffold in drug discovery. Phenanthroline derivatives are known to possess a range of biological activities, including anticancer and antibacterial properties. The ability to further modify the 4-position allows for the systematic exploration of structure-activity relationships.

Section 4: Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions.

-

Hazards: Toxic if swallowed, in contact with skin, or if inhaled (GHS06 pictogram).[2][3]

-

Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust, fumes, or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place (2-8°C) under an inert atmosphere to prevent degradation.[2][3]

References

- Kegl, T., Nagy, D., Kormos, A., Nádasdi, G., & Fábián, I. (2018). Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides. Molecules, 23(12), 3326. [Link]

- Najóczki, F. (2024). The Synthesis, Characterization and Complex Formation Reactions of 1,10-Phenanthroline-Mono-N-Oxide Derivatives (PhD Thesis). University of Debrecen. [Link]

- Malykhina, R. S., & Sukhorukov, A. Y. (2020). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances, 10(42), 25031–25039. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. This compound | 1891-14-1 [sigmaaldrich.com]

- 3. This compound | 1891-14-1 [sigmaaldrich.com]

- 4. Synthesis and Electrochemical and Spectroscopic Characterization of 4,7-diamino-1,10-phenanthrolines and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core - PMC [pmc.ncbi.nlm.nih.gov]

- 6. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of 4-Chloro-1,10-phenanthroline in Organic Solvents: A Guide for Researchers

An In-depth Technical Guide:

Executive Summary

4-Chloro-1,10-phenanthroline is a heterocyclic organic compound of significant interest in coordination chemistry, catalysis, and materials science. As a substituted derivative of 1,10-phenanthroline, its utility in both laboratory-scale synthesis and industrial applications is fundamentally governed by its solubility characteristics. This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents. We delve into the theoretical principles governing its solubility, present a qualitative solubility profile based on available data and chemical theory, and provide detailed, field-proven protocols for both qualitative and quantitative solubility determination. This document is intended to serve as a practical resource for researchers, chemists, and drug development professionals, enabling informed solvent selection and troubleshooting for applications involving this versatile ligand.

Introduction to this compound

1,10-Phenanthroline and its derivatives are renowned bidentate chelating ligands that form stable complexes with a wide array of metal ions.[1] The introduction of a chloro-substituent at the 4-position modifies the electronic properties and steric profile of the parent molecule, influencing the stability, reactivity, and spectroscopic properties of its metal complexes. Understanding the fundamental physicochemical properties of the uncomplexed ligand is the first step in its effective application.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1891-14-1 | [2] |

| Molecular Formula | C₁₂H₇ClN₂ | [2] |

| Molecular Weight | 214.65 g/mol | [2] |

| Physical Form | Solid (Crystalline Powder) | [2] |

| Melting Point | 180-230 °C (range varies by supplier) | [3] |

| Purity | Typically ≥95% | [2] |

Guiding Principles of Solubility

The solubility of a solid solute in a liquid solvent is a complex interplay of intermolecular forces. The adage "like dissolves like" serves as a primary, yet simplified, guideline.[4][5] For this compound, several factors dictate its behavior in organic solvents.

-

Molecular Structure & Polarity : The 1,10-phenanthroline core is a large, rigid, and aromatic system, lending it significant non-polar character. The two nitrogen atoms introduce polarity and are sites for potential hydrogen bonding (as acceptors). The chloro-substituent is electron-withdrawing and adds to the molecular weight and van der Waals surface area, while only modestly increasing the overall molecular polarity.

-

Intermolecular Forces : In its solid state, this compound molecules are held together by π-π stacking interactions between the aromatic rings and van der Waals forces.[6] For dissolution to occur, the energy released from solvent-solute interactions must be sufficient to overcome these solute-solute interactions as well as the solvent-solvent interactions.

-

Solvent Properties :

-

Polar Protic Solvents (e.g., methanol, ethanol): Can interact with the nitrogen atoms via hydrogen bonding. However, the large hydrophobic backbone of the molecule limits solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents have strong dipoles that can interact favorably with the polar regions of the molecule without the competing hydrogen-bonding network found in protic solvents. They are generally effective at dissolving large, moderately polar molecules.

-

Non-Polar Solvents (e.g., hexane, toluene): Are less effective as they cannot sufficiently interact with the polar nitrogen atoms of the phenanthroline ring system.

-

Chlorinated Solvents (e.g., dichloromethane, chloroform): Often prove to be good solvents for molecules containing chlorine, and their moderate polarity is well-suited to the overall character of this compound.

-

Caption: Key factors influencing the solubility of this compound.

Solubility Profile in Common Organic Solvents

Quantitative, publicly available solubility data for this compound is limited. The following table synthesizes qualitative information inferred from related compounds, synthesis reports, and fundamental chemical principles. For reference, solubility data for the parent compound, 1,10-phenanthroline, is included where available.

Table 2: Qualitative Solubility of this compound

| Solvent | Solvent Type | Predicted Solubility of this compound | Reference Solubility of 1,10-Phenanthroline (hydrate) |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | ~30 mg/mL[7] |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble | ~30 mg/mL[7] |

| Dichloromethane (DCM) | Chlorinated | Soluble | Soluble[8] |

| Chloroform | Chlorinated | Soluble | Soluble[8] |

| Methanol | Polar Protic | Moderately Soluble | Soluble[8] |

| Ethanol | Polar Protic | Sparingly to Moderately Soluble | ~1 mg/mL[7] |

| Acetonitrile | Polar Aprotic | Sparingly Soluble | Soluble[8] |

| Acetone | Polar Aprotic | Sparingly Soluble | Soluble[9] |

| Toluene | Non-Polar Aromatic | Poorly Soluble | Sparingly Soluble[8] |

| Hexane | Non-Polar Aliphatic | Insoluble | Insoluble[8] |

| Water | Polar Protic | Insoluble | Poorly Soluble (0.269 g/100 mL)[9] |

Causality and Insights:

-

The high solubility in DMSO and DMF is expected, as these powerful polar aprotic solvents are adept at disrupting the π-π stacking of the aromatic system.[7]

-

Good solubility in chlorinated solvents like DCM is consistent with the "like dissolves like" principle, given the presence of the chloro-substituent.

-

Solubility in alcohols like methanol and ethanol is likely limited by the large, non-polar carbocyclic structure, despite the potential for hydrogen bonding with the nitrogen atoms.[7]

-

The compound is expected to be virtually insoluble in non-polar aliphatic solvents such as hexane, which cannot overcome the solute-solute interactions.

Experimental Protocols for Solubility Determination

A systematic approach is crucial for accurately determining solubility. The following protocols provide self-validating systems for both rapid assessment and precise quantification.

Caption: Experimental workflow for determining solubility.

Protocol 1: Qualitative Solubility Assessment

This method provides a rapid and efficient way to screen multiple solvents.[10][11]

Objective: To classify the solubility of this compound as soluble, sparingly soluble, or insoluble in a given solvent.

Materials:

-

This compound

-

Test solvents (high purity)

-

Small vials or test tubes (e.g., 1-2 mL)

-

Vortex mixer

-

Spatula and analytical balance

Procedure:

-

Preparation: Add approximately 2-5 mg of this compound to a clean, dry vial. The exact mass is not critical, but it should be consistent across tests.

-

Solvent Addition: Add the selected solvent dropwise, starting with 0.1 mL.

-

Mixing: Cap the vial and vortex vigorously for 30-60 seconds.

-

Observation: Visually inspect the solution against a contrasting background.

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Insoluble: The solid remains unchanged.

-

-

Incremental Addition: If the solid does not dissolve, continue adding the solvent in 0.1 mL increments up to a total volume of 1 mL, vortexing after each addition.

-

Classification:

-

Soluble: Dissolves completely in < 1 mL of solvent.

-

Sparingly Soluble: A portion of the solid dissolves, or complete dissolution requires a significant volume of solvent.

-

Insoluble: No visible dissolution occurs even after adding 1 mL of solvent.

-

Safety Precautions: this compound is classified as toxic if swallowed (H301) and may cause skin and eye irritation. Always handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.[12][13]

Protocol 2: Quantitative Solubility Determination by Isothermal Saturation

This method determines the equilibrium solubility at a specific temperature.

Objective: To determine the maximum concentration (e.g., in mg/mL) of this compound that dissolves in a solvent at a controlled temperature.

Materials:

-

This compound

-

Chosen solvent (HPLC grade)

-

Temperature-controlled shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of solvent in a sealed vial. "Excess" means that undissolved solid should be clearly visible.

-

Equilibration: Place the vial in a temperature-controlled shaker (e.g., at 25 °C) and agitate for at least 24 hours to ensure equilibrium is reached.

-

Phase Separation: Allow the vial to stand at the same temperature until the excess solid has settled. To ensure complete separation, centrifuge the vial at high speed (e.g., 10,000 rpm for 10 minutes).

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant using a pipette. Immediately filter the supernatant through a syringe filter to remove any remaining microscopic particles.

-

Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of a pre-determined calibration curve.

-

Quantification: Measure the absorbance of the diluted solution using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λ_max) for this compound.

-

Calculation: Use the calibration curve to determine the concentration of the diluted sample. Back-calculate to find the concentration in the original, undiluted supernatant. This value represents the equilibrium solubility.

System Validation: The protocol is self-validating by ensuring equilibrium is reached (prolonged shaking) and that only the dissolved portion is analyzed (centrifugation and filtration). The use of a calibration curve ensures accurate quantification.

Strategies for Solubility Enhancement

For applications requiring higher concentrations, particularly in aqueous or semi-aqueous systems, several strategies can be employed.

-

pH Adjustment: As a basic compound (due to the nitrogen atoms), this compound can be protonated in acidic conditions to form a phenanthrolinium salt. This salt will have significantly higher solubility in polar solvents, especially water.[14] A slow addition of a dilute acid (e.g., 0.1 M HCl) to a suspension of the compound can be used to achieve dissolution.[14]

-

Use of Co-solvents: Adding a water-miscible organic solvent in which the compound is highly soluble (e.g., DMSO) to an aqueous buffer can substantially increase the overall solubility.[14]

-

Chemical Modification: For long-term development, synthesizing derivatives with solubilizing groups (e.g., sulfonates, carboxylates, or polyethylene glycol chains) is a powerful strategy to enhance aqueous solubility.[15]

Conclusion

The solubility of this compound is dictated by its moderately polar, aromatic structure. It exhibits high solubility in polar aprotic and chlorinated organic solvents, moderate solubility in alcohols, and poor solubility in non-polar and aqueous media. While quantitative data in the literature is scarce, the qualitative profile and experimental protocols provided in this guide offer researchers a solid foundation for informed solvent selection, experimental design, and troubleshooting. By understanding the interplay of molecular structure and solvent properties, scientists can effectively harness the full potential of this important chemical building block.

References

- University of California, Davis. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Dabro, P., et al. (2020). Synthesis and Electrochemical and Spectroscopic Characterization of 4,7-diamino-1,10-phenanthrolines and Their Precursors. Molecules, 25(23), 5643.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- University of Calgary. (2023, August 31). Solubility of Organic Compounds.

- LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0.

- Szeliga, O., et al. (2024). Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core. Molecules, 29(6), 1333.

- Bela, M., et al. (2023). Phenanthrolines decorated with branched lipophilic chains and their yellow emitting heteroleptic iridium(III) complexes. White Rose Research Online.

- Hillebrand, M., Ritter, U., & Täuscher, E. (2018). A Convenient Method for the Synthesis of 4,7-Dibromo and Chloro-hydroxy-1,10-Phenanthrolines. IOSR Journal of Applied Chemistry, 12(1), 08-10.

- Lauth-de Viguerie, N., et al. (2012). Tetrasubstituted phenanthrolines as highly potent, water-soluble, and selective G-quadruplex ligands. ChemMedChem, 7(10), 1839-1850.

- Ascendia Pharma. (2021, July 5). 4 Factors Affecting Solubility of Drugs.

- Granger, R. M., et al. (n.d.). Synthesis and Crystal Structure of Tetrachloro(1,10-phenanthroline)platinum(IV). Virginia Journal of Science.

- Nemes, A., et al. (2018). Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides. Molecules, 23(11), 2951.

- Fabian, L. (n.d.). Understanding the Role of Water in 1,10-Phenanthroline Monohydrate.

- Sciencemadness Wiki. (2022, October 16). Phenanthroline.

Sources

- 1. mdpi.com [mdpi.com]

- 2. This compound | 1891-14-1 [sigmaaldrich.com]

- 3. echemi.com [echemi.com]

- 4. chem.ws [chem.ws]

- 5. m.youtube.com [m.youtube.com]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. rsc.org [rsc.org]

- 9. Phenanthroline - Sciencemadness Wiki [sciencemadness.org]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. fishersci.com [fishersci.com]

- 13. echemi.com [echemi.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Tetrasubstituted phenanthrolines as highly potent, water-soluble, and selective G-quadruplex ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Chloro-1,10-phenanthroline melting point and boiling point

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-1,10-phenanthroline

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of this compound, a pivotal heterocyclic compound in modern chemistry. Addressed to researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties of the molecule, with a specific focus on its melting and boiling points. We will explore the causality behind its thermal behavior, present standardized protocols for its characterization, and discuss the implications of its structural features on its synthesis and application as a versatile precursor in coordination chemistry and pharmaceutical sciences.

Introduction: The Significance of this compound

1,10-Phenanthroline and its derivatives are cornerstone ligands in coordination chemistry, prized for their rigid, planar structure and strong chelating ability with a vast range of metal ions.[1][2] The introduction of a chloro-substituent at the 4-position, yielding this compound (CAS: 1891-14-1), significantly enhances its utility. This chlorine atom acts as a versatile synthetic handle, enabling further functionalization through nucleophilic substitution or cross-coupling reactions.[3] This reactivity makes it an invaluable building block for creating complex molecular architectures tailored for specific applications, ranging from advanced materials to novel therapeutic agents.[3][4]

Understanding the fundamental physicochemical properties of this compound is paramount for its effective use. The melting and boiling points, in particular, are critical parameters that dictate the conditions for its synthesis, purification, storage, and handling, ensuring the integrity and reproducibility of experimental outcomes.

Core Physicochemical Data

The essential properties of this compound are summarized below. These values are foundational for any experimental design involving this compound.

| Property | Value | Source(s) |

| Melting Point | 180-230 °C | [5][6][7] |

| Boiling Point | 380.5 °C at 760 mmHg (Predicted) | [5][6] |

| Molecular Formula | C₁₂H₇ClN₂ | [5] |

| Molecular Weight | 214.65 g/mol | [5] |

| Density | 1.375 g/cm³ (Predicted) | [5][6] |

| Physical Form | Solid; Crystalline Powder | [8] |

| CAS Number | 1891-14-1 | [5][9] |

Analysis of Thermal Properties: A Deeper Look

A nuanced understanding of the reported thermal data is crucial for any scientist working with this compound. Simply taking the numbers at face value can lead to experimental pitfalls.

Melting Point: Interpreting the Range

The reported melting point for this compound is a broad range of 180-230 °C.[5][6][7] For a pure, stable organic compound, one would expect a sharp melting point with a range of 1-2 °C. The observed breadth is not an anomaly but rather an important piece of data in itself.

Causality and Experimental Insight:

-

Purity: The most common reason for a wide melting range is the presence of impurities, which disrupt the crystal lattice and depress the melting point.

-

Thermal Decomposition: More critically for this class of compounds, the wide range strongly suggests that this compound may undergo decomposition at or near its melting point. The energy supplied to induce the phase transition may also be sufficient to initiate the breakdown of the molecule. When heated, the compound might emit acrid fumes, a common sign of decomposition for nitrogen-containing heterocyclic compounds.[10]

-

Experimental Method: The precise method of determination (e.g., visual capillary method vs. automated Differential Scanning Calorimetry) can influence the observed values.

Therefore, the melting point should be considered a "melting range with decomposition," a critical factor when planning high-temperature reactions.

Boiling Point: The Challenge of Prediction vs. Reality

The boiling point is listed as a predicted value of 380.5 °C at atmospheric pressure.[5][6] It is essential to recognize that this is a computational estimate, not an experimentally verified measurement.

Causality and Experimental Insight:

-

Intermolecular Forces: The high predicted boiling point is logical. The molecule's planar, aromatic structure facilitates strong intermolecular π-π stacking interactions, which require significant thermal energy to overcome.

-

Decomposition Precedence: In practice, it is highly probable that this compound will decompose well before reaching its boiling point at 760 mmHg. Attempting to distill this compound at atmospheric pressure would likely result in charring and degradation of the material. Purification, therefore, must rely on other techniques such as recrystallization or column chromatography.

Standard Protocol: Melting Point Determination

To ensure consistency and accuracy, a standardized protocol for determining the melting point is essential. This protocol is designed as a self-validating system, including steps for calibration and precise observation.

Objective: To accurately determine the melting range of a this compound sample using a capillary melting point apparatus.

Methodology:

-

Sample Preparation:

-

Ensure the sample is completely dry, as moisture can depress the melting point. Dry the sample under vacuum if necessary.

-

Finely crush a small amount of the solid into a powder on a watch glass using a spatula. This ensures uniform packing and heat transfer.

-

-

Capillary Packing:

-

Tap the open end of a capillary tube into the powder until a small amount (2-3 mm) of the sample is collected.

-

Invert the tube and tap the sealed end gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom.

-

-

Instrument Setup and Calibration:

-

Before analysis, calibrate the apparatus using certified standards with known melting points (e.g., benzoin, salicylic acid) that bracket the expected range of the sample.

-

Place the packed capillary tube into the sample holder of the apparatus.

-

-

Determination Workflow:

-

Rapid Heating: Set a rapid heating ramp (10-20 °C/min) to quickly approximate the melting point.

-

Refined Analysis: Prepare a new sample and heat rapidly to about 20 °C below the approximate melting point found.

-

Slow Heating: Decrease the heating rate to 1-2 °C/min. A slow ramp rate is critical for allowing the sample and thermometer to reach thermal equilibrium, ensuring an accurate reading.

-

Observation: Record two temperatures:

-

T1: The temperature at which the first drop of liquid appears.

-

T2: The temperature at which the entire sample becomes a clear liquid.

-

-

The melting range is reported as T1-T2. Note any color changes or signs of decomposition (e.g., darkening, charring).

-

Caption: Workflow for accurate melting point determination.

Applications in Research and Drug Development

The utility of this compound stems directly from its chemical structure. The phenanthroline scaffold provides a rigid chelating unit, while the chloro group offers a site for molecular elaboration.

-

Precursor in Ligand Synthesis: The chlorine atom is an excellent leaving group for nucleophilic aromatic substitution reactions. This allows for the straightforward introduction of new functional groups (e.g., amines, ethers, thiols) to create a library of customized ligands for sensing, catalysis, or materials science applications.[11]

-

Building Block for Pharmaceuticals: The 1,10-phenanthroline core is a known pharmacophore present in molecules with demonstrated anti-cancer and anti-bacterial properties.[1] The ability to modify the structure via the chloro-substituent is a key strategy in medicinal chemistry for optimizing the Structure-Activity Relationship (SAR) of a drug candidate. Chlorine-containing molecules represent a significant portion of FDA-approved drugs.[4]

-

Formation of Metal Complexes: Like its parent compound, this compound readily forms stable complexes with metal ions.[1] These complexes are explored for applications in photochemistry and as probes for biological systems, such as DNA intercalators.[12]

Safety, Handling, and Storage

Scientific integrity demands a commitment to safety. This compound is a hazardous substance and must be handled with appropriate precautions.

-

Hazard Identification: The compound is classified as highly toxic if swallowed, in contact with skin, or if inhaled (H301, H311, H331). The GHS pictogram is the Skull and Crossbones (GHS06).[8]

-

Handling: Always handle in a well-ventilated area, preferably within a chemical fume hood. Use appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, impervious gloves, and a lab coat. Avoid creating dust.[13]

-

Storage: To maintain its purity and stability, the compound should be stored in a tightly sealed container in a cool, dry place. For long-term storage, an inert atmosphere (e.g., under argon or nitrogen) at 2-8°C is recommended to prevent degradation.[8]

Conclusion

This compound is a compound whose value lies in its dual nature: the stable, chelating phenanthroline core and the reactive chloro-substituent. Its high melting point and predicted high boiling point are direct consequences of its rigid aromatic structure. However, the notable discrepancy between a predicted boiling point and the practical observation of decomposition upon melting underscores a critical lesson for the experimental scientist: data must be interpreted with a deep understanding of chemical principles. By employing rigorous experimental protocols and adhering to strict safety standards, researchers can effectively harness the synthetic potential of this versatile molecule to drive innovation in drug discovery, materials science, and beyond.

References

- Alfa Chemistry. (n.d.). This compound.

- ECHEMI. (n.d.). Buy this compound from JHECHEM CO LTD.

- Sigma-Aldrich. (n.d.). This compound | 1891-14-1.

- Sigma-Aldrich. (n.d.). This compound | 1891-14-1.

- ChemicalBook. (n.d.). This compound | 1891-14-1.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Applications of 4,7-Dichloro-1,10-phenanthroline in Modern Chemistry.

- ChemicalBook. (n.d.). 5-CHLORO-1,10-PHENANTHROLINE CAS#: 4199-89-7.

- Sigma-Aldrich. (n.d.). This compound | 1891-14-1.

- Hillebrand, M., Ritter, U., & Täuscher, E. (2020). A Convenient Method for the Synthesis of 4,7-Dibromo and Chloro-hydroxy-1,10-Phenanthrolines.

- Bocheng Chemical. (2024).